![molecular formula C15H17FN2O3S B2943965 1-(4-Fluorophenyl)-3-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]urea CAS No. 2097868-39-6](/img/structure/B2943965.png)
1-(4-Fluorophenyl)-3-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]urea
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Description
1-(4-Fluorophenyl)-3-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]urea is a chemical compound with potential uses in scientific research. This compound is also known as FE-PEU and belongs to the class of urea derivatives. FE-PEU has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Flexible Urea Derivatives as Acetylcholinesterase Inhibitors
Research on flexible urea derivatives, such as 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas, has shown potential in the development of novel acetylcholinesterase inhibitors. These compounds are synthesized to explore the effects of spacer length and conformational flexibility on inhibitory activities, suggesting a methodological approach to enhancing biological interactions with target enzymes (Vidaluc et al., 1995).
Synthesis of Ureas from Carboxylic Acids
The synthesis of ureas via ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement demonstrates a method for converting carboxylic acids to ureas in a single-pot, racemization-free process. This approach highlights a practical and environmentally friendly pathway for the synthesis of urea derivatives (Thalluri et al., 2014).
Antifungal Activity of Urea Derivatives
N(1)- and N(3)-(4-fluorophenyl) ureas have been evaluated for their antifungal properties, providing insights into the structure-activity relationships necessary for fungitoxic action. This research underscores the potential of fluorophenyl urea derivatives in agricultural and food chemistry applications (Mishra et al., 2000).
Urea-Doped ZnO Films in Solar Cells
The use of urea-doped ZnO films as an electron transport layer in inverted polymer solar cells showcases the application of urea derivatives in enhancing the efficiency of renewable energy technologies. This study indicates the role of urea in passivating defects and improving charge extraction efficiency, contributing to the development of high-efficiency polymer solar cells (Wang et al., 2018).
Synthesis of Acyclic Nucleoside Analogues
Research on the synthesis of 1-(hydroxyalkoxy)pyrimidines as acyclic nucleoside analogues demonstrates the versatility of urea and its derivatives in medicinal chemistry, particularly in the exploration of new therapeutic agents. Although the studied compounds did not show antiviral activity, the methodology provides a foundation for future drug discovery efforts (Harnden et al., 1990).
properties
IUPAC Name |
1-(4-fluorophenyl)-3-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O3S/c16-12-1-3-13(4-2-12)18-15(20)17-9-14(21-7-6-19)11-5-8-22-10-11/h1-5,8,10,14,19H,6-7,9H2,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCASLHMBMSXQNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NCC(C2=CSC=C2)OCCO)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-3-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]urea |
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